5-Nitro-4-chromanone
Overview
Description
5-Nitro-4-chromanone is a heterocyclic compound that belongs to the chromanone family It is characterized by a chromanone core structure with a nitro group attached at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-4-chromanone typically involves the nitration of 4-chromanone. One common method is the reaction of 4-chromanone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to form 5-amino-4-chromanone. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, the nitro group can be replaced with a halogen or an alkyl group using appropriate reagents and conditions.
Oxidation: Although less common, this compound can also undergo oxidation reactions to form corresponding quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Major Products Formed:
Reduction: 5-Amino-4-chromanone.
Substitution: Various substituted chromanones depending on the substituent introduced.
Oxidation: Quinone derivatives.
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, 5-Nitro-4-chromanone is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The biological activity of 5-Nitro-4-chromanone is primarily attributed to its ability to interact with cellular targets and disrupt key biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Additionally, the compound can inhibit specific enzymes and interfere with cellular signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
3-Nitro-4-chromanone: Similar in structure but with the nitro group at the third position. Exhibits different biological activities and reactivity.
4-Chromanone: Lacks the nitro group, resulting in different chemical and biological properties.
5-Amino-4-chromanone: The reduced form of 5-Nitro-4-chromanone with an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of the nitro group at the fifth position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with biological targets and enables the compound to undergo a variety of chemical transformations.
Properties
IUPAC Name |
5-nitro-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-4-5-14-8-3-1-2-6(9(7)8)10(12)13/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBQSZMQWDOYKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C2C1=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415683 | |
Record name | 5-NITRO-4-CHROMANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958745-56-7 | |
Record name | 5-NITRO-4-CHROMANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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